molecular formula C22H23N3O3S B2672206 methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251613-60-1

methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2672206
CAS No.: 1251613-60-1
M. Wt: 409.5
InChI Key: YLUBHWBEWZSWRG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:

  • 4-Oxo-3,4-dihydroquinazoline core: A bicyclic system with a ketone at position 4 and a methyl carboxylate at position 6.
  • 2-(Thiomorpholin-4-yl) group: A six-membered sulfur-containing heterocycle, which may enhance solubility and modulate electronic properties compared to morpholine analogs.

Properties

IUPAC Name

methyl 4-oxo-3-(2-phenylethyl)-2-thiomorpholin-4-ylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-28-21(27)17-7-8-18-19(15-17)23-22(24-11-13-29-14-12-24)25(20(18)26)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUBHWBEWZSWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-oxo-3-(2-phenylethyl)-2-(thiomorpholin-4-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article discusses its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Structural Characteristics

The compound features a quinazoline core with several functional groups that enhance its biological activity. The presence of a thiomorpholine ring and a phenylethyl substituent contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Structural Feature Description
Quinazoline CoreCentral framework linked to various substituents
Thiomorpholine GroupEnhances solubility and bioavailability
Phenylethyl SubstituentPotentially increases affinity for biological targets

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the thiomorpholine ring via nucleophilic substitution.
  • Acylation to incorporate the carboxylate group.

These synthetic pathways can be optimized for yield and purity depending on the desired applications.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may also possess similar properties, particularly against Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : Preliminary docking studies suggest that this compound may interact with bacterial enzymes critical for cell wall synthesis, such as MurB, through hydrogen bonding and hydrophobic interactions.
  • Activity Spectrum :
    • Exhibited activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
    • Potential effectiveness against fungal strains has also been noted.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on thiazolidinone derivatives demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) much lower than those of traditional antibiotics .
  • Another investigation into related quinazoline derivatives highlighted their potential as anticancer agents, showing promising results in inhibiting cell proliferation in vitro .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position of the quinazoline core is critical for target engagement. Key analogs include:

Compound Name Substituent at Position 2 Key Properties Reference
Target Compound Thiomorpholin-4-yl - Sulfur atom enhances polarizability;
- Potential for hydrogen bonding.
N/A
Methyl 4-oxo-2-sulfanyl-3-[(thiophen-2-ylcarbonyl)amino]-3,4-dihydroquinazoline-7-carboxylate Sulfanyl (SH) - Thiol group allows disulfide formation;
- Reduced steric bulk.
Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate Pyrimidin-2-ylthio methyl - Pyrimidine introduces aromaticity;
- May improve DNA/RNA binding.
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid 4-(Trifluoromethyl)benzylthio - Trifluoromethyl group enhances metabolic stability;
- Acidic moiety.

Analysis : The thiomorpholin-4-yl group in the target compound offers a balance between solubility (via sulfur’s lone pairs) and conformational rigidity, distinguishing it from smaller substituents like sulfanyl or pyrimidinylthio.

Substituent Variations at Position 3

The 3-position modulates steric effects and lipophilicity:

Compound Name Substituent at Position 3 Key Properties Reference
Target Compound 2-Phenylethyl - Lipophilic;
- Stabilizes hydrophobic pockets.
N/A
Methyl 4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate Oxolan-2-ylmethyl (tetrahydrofuran) - Oxygen atom improves solubility;
- Ether linkage reduces flexibility.
Methyl 4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-... 2-(4-Sulfamoylphenyl)ethyl - Sulfonamide group enhances hydrogen bonding; - High molecular weight.

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